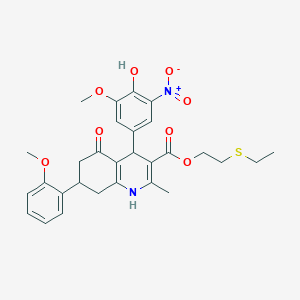![molecular formula C21H16N2O6S B11592244 phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11592244.png)
phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 6-[(4-metilfenil)sulfamoil]-2-oxo-1,3-benzoxazol-3(2H)-carboxilato de fenilo generalmente implica múltiples pasos:
Formación del Anillo Benzoxazol: El anillo benzoxazol se puede sintetizar a través de la ciclación de o-aminofenol con un derivado de ácido carboxílico en condiciones ácidas.
Introducción del Grupo Sulfamoil: El grupo sulfamoil se puede introducir haciendo reaccionar el derivado de benzoxazol con una sulfonamida en presencia de una base adecuada.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con fenol en condiciones ácidas para formar el éster carboxilato.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden incluir la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 6-[(4-metilfenil)sulfamoil]-2-oxo-1,3-benzoxazol-3(2H)-carboxilato de fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir ciertos grupos funcionales en sus formas reducidas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en el anillo de benzoxazol y en el grupo sulfamoil.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los nucleófilos y los electrófilos se pueden utilizar en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El 6-[(4-metilfenil)sulfamoil]-2-oxo-1,3-benzoxazol-3(2H)-carboxilato de fenilo tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como sonda bioquímica o como precursor de moléculas biológicamente activas.
Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o como compuesto principal para el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales o como químico especializado en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 6-[(4-metilfenil)sulfamoil]-2-oxo-1,3-benzoxazol-3(2H)-carboxilato de fenilo implica su interacción con objetivos moleculares y vías específicas. El anillo de benzoxazol y el grupo sulfamoil pueden interactuar con enzimas o receptores, lo que lleva a la modulación de su actividad. Los objetivos moleculares y vías exactos involucrados dependerían de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-[(4-clorofenil)sulfamoil]-2-oxo-1,3-benzoxazol-3(2H)-carboxilato de fenilo
- 6-[(4-metoxifenil)sulfamoil]-2-oxo-1,3-benzoxazol-3(2H)-carboxilato de fenilo
Unicidad
El 6-[(4-metilfenil)sulfamoil]-2-oxo-1,3-benzoxazol-3(2H)-carboxilato de fenilo es único debido a la presencia del grupo 4-metilfenil, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en su interacción con los objetivos moleculares y sus propiedades generales en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H16N2O6S |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C21H16N2O6S/c1-14-7-9-15(10-8-14)22-30(26,27)17-11-12-18-19(13-17)29-21(25)23(18)20(24)28-16-5-3-2-4-6-16/h2-13,22H,1H3 |
Clave InChI |
UKRWZVMPQLELLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylacetamide](/img/structure/B11592165.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11592170.png)
![6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B11592176.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592197.png)
![benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592211.png)
![methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B11592214.png)
![1-(4-{2-[(4-Ethoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11592215.png)
![5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11592223.png)
![1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine](/img/structure/B11592224.png)
![4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11592251.png)
![6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592252.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592259.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11592268.png)
